6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one
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Overview
Description
6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[34]oct-5-en-8-one is a complex organic compound with the molecular formula C13H11BrN2O3 This compound is characterized by its unique spirocyclic structure, which includes a bromophenyl group, an oxadiazaspiro ring, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-bromobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the enone moiety can yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid: This compound shares a similar spirocyclic structure but differs in the presence of a carboxylic acid group instead of an enone moiety.
4-Bromophenylboronic acid: This compound contains the bromophenyl group but lacks the spirocyclic and oxadiazaspiro components.
Uniqueness
The uniqueness of 6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for drug development and other industrial uses.
Properties
Molecular Formula |
C11H9BrN2O2 |
---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-3-1-7(2-4-8)9-13-10(15)11(14-9)5-16-6-11/h1-4H,5-6H2,(H,13,14,15) |
InChI Key |
SBWFLEWYPBFVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CO1)C(=O)NC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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